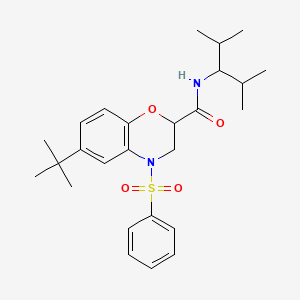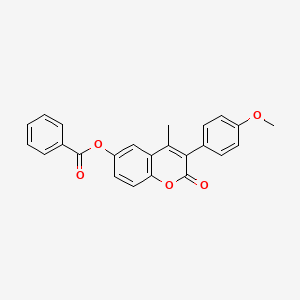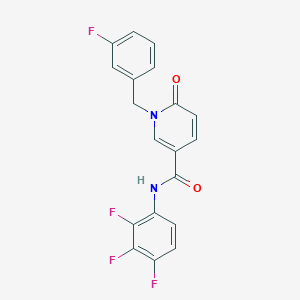
6-tert-butyl-N-(2,4-dimethylpentan-3-yl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2,4-DIMETHYLPENTAN-3-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This particular compound is characterized by its unique structure, which includes a benzenesulfonyl group, a tert-butyl group, and a dimethylpentan-3-yl group.
准备方法
The synthesis of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2,4-DIMETHYLPENTAN-3-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves several steps. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring through a cyclization reaction. This can be achieved by reacting an appropriate phenol derivative with an amine in the presence of a catalyst.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonation reaction, where the benzoxazine intermediate is treated with benzenesulfonyl chloride in the presence of a base.
Addition of the Tert-Butyl Group: The tert-butyl group is typically introduced via a Friedel-Crafts alkylation reaction, using tert-butyl chloride and a Lewis acid catalyst.
Attachment of the Dimethylpentan-3-yl Group: The final step involves the attachment of the dimethylpentan-3-yl group through a nucleophilic substitution reaction, where the benzoxazine intermediate is reacted with an appropriate alkyl halide.
化学反应分析
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2,4-DIMETHYLPENTAN-3-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzenesulfonyl group, leading to the formation of various substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis reactions, breaking down into its constituent parts under acidic or basic conditions.
科学研究应用
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2,4-DIMETHYLPENTAN-3-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including high-performance polymers and coatings.
作用机制
The mechanism of action of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2,4-DIMETHYLPENTAN-3-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The tert-butyl and dimethylpentan-3-yl groups contribute to the compound’s stability and lipophilicity, enhancing its ability to penetrate cell membranes and reach its targets.
相似化合物的比较
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2,4-DIMETHYLPENTAN-3-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
4-(BENZENESULFONYL)-6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: This compound lacks the dimethylpentan-3-yl group, making it less lipophilic and potentially less effective in penetrating cell membranes.
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2,4-DIMETHYLPENTAN-3-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE: This compound lacks the carboxamide group, which may affect its ability to interact with specific molecular targets.
The unique combination of functional groups in 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2,4-DIMETHYLPENTAN-3-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C26H36N2O4S |
|---|---|
分子量 |
472.6 g/mol |
IUPAC 名称 |
4-(benzenesulfonyl)-6-tert-butyl-N-(2,4-dimethylpentan-3-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C26H36N2O4S/c1-17(2)24(18(3)4)27-25(29)23-16-28(33(30,31)20-11-9-8-10-12-20)21-15-19(26(5,6)7)13-14-22(21)32-23/h8-15,17-18,23-24H,16H2,1-7H3,(H,27,29) |
InChI 键 |
CFIRKWBAJANTPD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(C)C)NC(=O)C1CN(C2=C(O1)C=CC(=C2)C(C)(C)C)S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3,4-dichlorophenyl)-1-(3,4-dimethoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11253767.png)

![2-{[6-(Azepane-1-sulfonyl)-4-methylquinolin-2-YL]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B11253788.png)

![3-[3-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B11253797.png)
![N-Methyl-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide](/img/structure/B11253800.png)
![N-(2-methoxybenzyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253805.png)
![6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one](/img/structure/B11253812.png)
![4-[2-(4-{[1,1'-Biphenyl]-4-carbonyl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine](/img/structure/B11253824.png)


![N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide](/img/structure/B11253832.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11253841.png)
![2-{[6-Amino-5-nitro-2-(piperidin-1-yl)pyrimidin-4-yl]amino}ethanol](/img/structure/B11253846.png)
